[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. JWH 018 N-(4-hydroxypentyl) metabolite is a major metabolite of JWH 018, formed during phase I metabolism and detectable in urine in its β-glucuronidated form. (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite is a purified enantiomer of JWH 018 N-(4-hydroxypentyl) metabolite. Its biological properties have not been examined. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1454924-73-2
VCID:
VC0119472
InChI:
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1
SMILES:
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Molecular Formula:
C24H23NO2
Molecular Weight:
357.4 g/mol
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1454924-73-2
Cat. No.: VC0119472
Molecular Formula: C24H23NO2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 018 is a potent, synthetic cannabinoid which has been identified in herbal blends and incense. JWH 018 N-(4-hydroxypentyl) metabolite is a major metabolite of JWH 018, formed during phase I metabolism and detectable in urine in its β-glucuronidated form. (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite is a purified enantiomer of JWH 018 N-(4-hydroxypentyl) metabolite. Its biological properties have not been examined. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 1454924-73-2 |
| Molecular Formula | C24H23NO2 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1 |
| Standard InChI Key | LLFBQQHYZJTRAS-KRWDZBQOSA-N |
| Isomeric SMILES | C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
| SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
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